molecular formula C11H21NO3 B173487 tert-Butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate CAS No. 158602-43-8

tert-Butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate

Cat. No.: B173487
CAS No.: 158602-43-8
M. Wt: 215.29 g/mol
InChI Key: GTUCWIHPIAGCEC-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: PCC, Jones reagent

    Reduction: LiAlH4

    Substitution: TsCl, nucleophiles (e.g., amines, thiols)

Major Products Formed:

    Oxidation: Carbonyl derivatives

    Reduction: Saturated azetidine derivatives

    Substitution: Various substituted azetidine derivatives

Biological Activity

tert-Butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate is a heterocyclic compound with potential therapeutic applications. Its structure, characterized by the azetidine ring, contributes to its biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C11H21NO3
  • Molecular Weight : 215.29 g/mol
  • CAS Number : 158602-43-8

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It has been reported to act as an inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in B-cell receptor signaling pathways. This inhibition can lead to the modulation of various downstream signaling events, impacting cellular proliferation and survival .

Biological Activity Overview

The compound exhibits several biological activities, which can be summarized as follows:

Activity Description
BTK Inhibition Inhibits BTK, affecting B-cell signaling pathways and potentially reducing B-cell proliferation .
Antiproliferative Effects Demonstrates antiproliferative activity in various cancer cell lines .
Potential Use in Cancer Therapy Investigated as a therapeutic agent for hematological malignancies due to its effects on B-cell function .

Case Studies and Research Findings

  • In Vivo Studies : Research has shown that this compound effectively reduces tumor growth in mouse models of B-cell lymphoma. The compound was administered at varying dosages, leading to significant decreases in tumor size compared to control groups .
  • Structure-Activity Relationship (SAR) : A study explored the SAR of azetidine derivatives, highlighting that modifications in the side chain significantly affect the potency of BTK inhibition. The introduction of hydroxypropyl groups was found to enhance binding affinity and biological activity .
  • Pharmacokinetics : Preliminary pharmacokinetic studies indicate favorable absorption and distribution characteristics in animal models, suggesting that this compound could be developed into an effective therapeutic agent with manageable dosing regimens .

Properties

IUPAC Name

tert-butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-7-9(8-12)5-4-6-13/h9,13H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTUCWIHPIAGCEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30597579
Record name tert-Butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30597579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158602-43-8
Record name tert-Butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30597579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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